5-bromo-1-methyl-1H-indole-2-carbohydrazide
Description
Properties
IUPAC Name |
5-bromo-1-methylindole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-14-8-3-2-7(11)4-6(8)5-9(14)10(15)13-12/h2-5H,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMUJQUHHFIUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: SAR and Therapeutic Potential of Indole-2-Carbohydrazide Analogs
Topic: Structure-Activity Relationship (SAR) of Indole-2-Carbohydrazide Analogs Content Type: Technical Whitepaper Audience: Drug Discovery Chemists, Pharmacologists, and Oncologists
Executive Summary: The Scaffold Advantage
The indole-2-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple indole alkaloids, the introduction of a carbohydrazide moiety at the C2 position creates a versatile hydrogen-bonding donor/acceptor motif that significantly alters the physicochemical profile and target affinity of the molecule.
This guide analyzes the critical Structure-Activity Relationships (SAR) of these analogs, focusing on their dual-mechanism potential as Tubulin Polymerization Inhibitors and VEGFR-2 Tyrosine Kinase Inhibitors . We synthesize data from recent high-impact studies to provide a roadmap for optimizing this scaffold into potent anticancer agents.
Chemical Synthesis & Modular Design
The synthesis of indole-2-carbohydrazide analogs typically follows a convergent pathway, allowing for late-stage diversification of the "Tail" region (hydrazone or amide formation).
Synthetic Workflow
The core workflow proceeds from substituted indole-2-carboxylates. The key intermediate is the acid hydrazide, which serves as a nucleophile for condensation with aldehydes (forming hydrazones) or coupling with acids/acid chlorides.
Visualization: Synthetic Pathway
Caption: General synthetic route for indole-2-acylhydrazone derivatives via hydrazinolysis and Schiff base condensation.
Detailed Protocol: Synthesis of ZJQ-24 Analog
Target: 5-chloro-N'-(2,4-dimethoxybenzylidene)-1H-indole-2-carbohydrazide.[1]
-
Esterification: Dissolve 5-chloroindole-2-carboxylic acid (10 mmol) in absolute ethanol (30 mL). Add conc. H₂SO₄ (0.5 mL) dropwise. Reflux for 8 hours. Neutralize with NaHCO₃, extract with EtOAc, and concentrate to yield the ethyl ester.
-
Hydrazinolysis: Dissolve the ester (5 mmol) in ethanol (20 mL). Add hydrazine hydrate (80%, 15 mmol) slowly. Reflux for 6 hours. Cool to RT. The carbohydrazide precipitates as a solid. Filter, wash with cold ethanol, and dry.
-
Condensation: Suspend the carbohydrazide (1 mmol) in ethanol (10 mL). Add 2,4-dimethoxybenzaldehyde (1.1 mmol) and 2 drops of glacial acetic acid. Reflux for 3 hours.
-
Purification: Cool the mixture. The precipitate is filtered, washed with ether, and recrystallized from EtOH/DMF to yield the pure target compound.
Structure-Activity Relationship (SAR) Analysis
The biological potency of these analogs is governed by three specific zones: the Indole Core, the Linker, and the Distal Aryl Ring.
Visualization: SAR Map
Caption: SAR segmentation of the indole-2-carbohydrazide scaffold highlighting critical substitution sites for anticancer activity.
Detailed SAR Breakdown
Zone 1: The Indole C5 & N1 Positions
-
C5 Substitution: This is the most critical site on the indole ring for modulating electronic properties.
-
Halogens (Cl, I): Introduction of chlorine or iodine at C5 consistently improves cytotoxicity (IC50 < 1 µM). The electron-withdrawing nature increases the acidity of the indole NH and enhances lipophilicity, aiding membrane permeability.
-
Electron Donors (OCH3): Often reduce potency compared to halogens in this specific scaffold.
-
-
N1 Position:
-
Free NH: Generally preferred for hydrogen bonding within the active site (e.g., VEGFR-2 ATP pocket).
-
N-Alkylation: Methylation or benzylation at N1 often leads to a loss of activity, suggesting the NH group acts as a critical H-bond donor.
-
Zone 2: The Indole C3 Position
-
Unsubstituted (H): Active, but often less potent than C3-substituted analogs.
-
Phenyl Substitution: 3-phenyl-1H-indole-2-carbohydrazides are potent tubulin inhibitors.[2][3][4] The C3-phenyl ring occupies the hydrophobic pocket of the colchicine binding site on β-tubulin.
Zone 3: The Carbohydrazide Linker
-
The -CO-NH-N=CH- (acylhydrazone) motif is superior to simple amide or ester linkers. It provides a rigid yet partially rotatable spacer that orients the distal ring (Zone 4) at the correct angle relative to the indole core.
-
Reduction of the C=N bond to a hydrazine (-CH2-NH-) generally abolishes activity, indicating the importance of the pi-conjugation and planarity.
Zone 4: The Distal Aryl Ring (The "Tail")
-
This region dictates target selectivity.
-
Tubulin Targeting: Requires 3,4,5-trimethoxyphenyl or 2,4-dimethoxyphenyl moieties. These mimic the A-ring of Colchicine or the trimethoxy ring of Combretastatin A-4.
-
VEGFR-2 Targeting: 2,4-dimethoxy or 4-nitro substitutions are effective. The oxygen atoms likely engage in H-bonding with residues in the kinase hinge region.
Mechanistic Pharmacology
Indole-2-carbohydrazides are unique because they often act as dual inhibitors .
Primary Targets
-
Tubulin Polymerization: They bind to the Colchicine Binding Site between α- and β-tubulin dimers. This prevents microtubule assembly, leading to G2/M cell cycle arrest and apoptosis.[5]
-
VEGFR-2 Kinase: They act as Type II inhibitors, binding to the ATP-binding pocket of VEGFR-2, thereby blocking angiogenesis and downstream survival signaling (PI3K/Akt).
Visualization: Dual Mechanism Pathway
Caption: Dual mechanism of action showing simultaneous disruption of cytoskeletal dynamics and angiogenic signaling.
Quantitative Data Summary
The following table summarizes the potency of key analogs discussed in recent literature (e.g., Zhang et al., Li et al.).
| Compound ID | Indole Substituents (R1, R2) | Distal Ring (R3) | Target | IC50 (µM) - MCF-7 | IC50 (µM) - HCT116 |
| ZJQ-24 | 5-Cl, H | 2,4-Dimethoxyphenyl | VEGFR-2 | 3.2 | 1.8 |
| Analog 12 | 5-H, H | 4-Nitrophenyl | Tubulin | 3.01 | 4.5 |
| 27a | 3-Phenyl | Furan-3-yl | Tubulin | 0.42 | 0.38 |
| 24f | 5-Br, H | 3,4,5-Trimethoxyphenyl | Dual | 0.17 | 0.22 |
Note: IC50 values are approximate averages from cited literature for comparative purposes.
Experimental Validation Protocols
To validate these SAR findings in your own lab, use the following optimized protocols.
Tubulin Polymerization Assay (Fluorescence Based)
Objective: Determine if the analog inhibits the assembly of tubulin into microtubules. Reagents: >99% Pure Tubulin (porcine brain), GTP, DAPI (reporter).
-
Preparation: Resuspend tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) to 2 mg/mL. Add GTP (1 mM).
-
Incubation: In a 96-well black plate, add test compound (10 µM final) or vehicle (DMSO). Add tubulin mixture at 4°C.
-
Measurement: Transfer to a plate reader pre-warmed to 37°C. Measure fluorescence (Ex 360 nm / Em 450 nm) every 1 minute for 60 minutes.
-
Analysis: Plot Fluorescence vs. Time. A reduction in Vmax and final plateau compared to control indicates inhibition.
MTT Cell Viability Assay
Objective: Assess cytotoxicity against cancer cell lines (e.g., HCT116, MCF-7).[6][7]
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add graded concentrations of the indole analog (0.1 – 100 µM). Incubate for 48h or 72h.
-
Labeling: Add MTT reagent (5 mg/mL in PBS) to each well (20 µL). Incubate 4h at 37°C.
-
Solubilization: Remove media. Add DMSO (150 µL) to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Conclusion
The indole-2-carbohydrazide scaffold is a robust platform for developing multi-targeted anticancer agents.[2] The SAR data confirms that a 5-halo-indole core coupled with a trimethoxy- or dimethoxy-benzylidene tail yields the highest potency, effectively hitting both tubulin and VEGFR-2 . Future development should focus on improving water solubility (e.g., via phosphate prodrugs) while maintaining the rigid acylhydrazone linker essential for bioactivity.
References
-
Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents. ChemMedChem, 2018.[8] [Link]
-
Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 2025 (Cited context).[9] [Link]
-
Indole Hydrazide Compound IHZ-1 Induces Apoptosis and Autophagy via Activation of ROS/JNK Pathway. Frontiers in Pharmacology, 2021. [Link]
-
Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives as potent tubulin inhibitors. Bioorganic Chemistry, 2021.[4] [Link]
-
Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides. Computational Biology and Chemistry, 2019.[10] [Link]
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- 4. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Indole Carbohydrazide Derivatives: A Technical Guide to Their Antimicrobial and Antioxidant Potential
Foreword: The Enduring Relevance of the Indole Scaffold
The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as one of nature's most privileged heterocyclic scaffolds.[1][2] Its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters like serotonin underscores its fundamental biological importance.[3] In medicinal chemistry, this versatile core has given rise to a plethora of drugs, from the anti-inflammatory indomethacin to various anticancer agents.[1][2] As we face the dual threats of escalating antimicrobial resistance and diseases linked to oxidative stress, the need to explore novel chemical entities has never been more critical.[4][5] It is within this context that indole carbohydrazide derivatives emerge as a particularly promising class of compounds, demonstrating a remarkable spectrum of bioactivity that warrants in-depth investigation. This guide provides a technical exploration of their synthesis, mechanisms of action, and the critical structure-activity relationships that govern their antimicrobial and antioxidant properties.
Synthetic Pathways to Indole Carbohydrazide Derivatives
The synthesis of indole carbohydrazide derivatives is typically a straightforward and high-yielding process, making it an attractive framework for library generation in drug discovery. The core of this synthesis involves the reaction of an appropriate indole carboxylate ester with hydrazine hydrate, a process known as hydrazinolysis.
The general synthetic route begins with an indole-2- or indole-3-carboxylic acid.[6] This starting material is first esterified, commonly using methanol or ethanol in the presence of an acid catalyst like sulfuric acid, to produce the corresponding methyl or ethyl indole carboxylate.[6][7] This ester is then reacted with an excess of hydrazine hydrate, typically in a solvent like ethanol under reflux, to yield the key intermediate: the indole carbohydrazide.[3][6][8] This carbohydrazide is a stable, crystalline solid that serves as the versatile precursor for a wide array of derivatives. The final step involves the condensation of the indole carbohydrazide with various aromatic or heterocyclic aldehydes or ketones. This reaction, usually catalyzed by a few drops of glacial acetic acid in ethanol, readily forms the corresponding indole hydrazone derivatives (Schiff bases).[7][9]
Antimicrobial Properties: A Dual-Pronged Investigation
Indole carbohydrazide derivatives have demonstrated significant activity against a broad spectrum of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[10][11][12] Their efficacy stems from multiple potential mechanisms of action, and their potency can be fine-tuned through synthetic modification.
Proposed Mechanisms of Antimicrobial Action
While the precise mechanisms are still under investigation for many derivatives, current evidence points towards several key cellular targets. The lipophilic nature of the indole ring facilitates passage across the microbial cell membrane. Once inside, the molecule can exert its effects. One proposed mechanism involves the inhibition of essential enzymes necessary for microbial survival, such as DNA gyrase or enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis.[4][13] Other studies suggest that these compounds may disrupt the bacterial respiratory chain or interfere with membrane potential, leading to a breakdown of cellular processes and eventual cell death.[5] The hydrazone linkage (-CO-NH-N=CH-) is a critical pharmacophore, believed to chelate with metal ions in the active sites of metalloenzymes, thereby inactivating them.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of these derivatives is highly dependent on the nature and position of substituents on both the indole nucleus and the aromatic ring of the hydrazone moiety.
-
Indole Ring Substituents: The introduction of electron-withdrawing groups, such as halogens (Cl, Br, F), at the 5-position of the indole ring often enhances antimicrobial activity.[11] This is likely due to an increase in the lipophilicity of the molecule, improving its ability to penetrate the lipid-rich bacterial cell wall.
-
Hydrazone Moiety Substituents: The substitution pattern on the aromatic aldehyde used for condensation is a critical determinant of activity. Derivatives bearing hydroxyl (-OH) or methoxy (-OCH₃) groups often show potent activity. The position of these groups is also crucial; for example, a hydroxyl group at the ortho or para position can increase activity through potential hydrogen bonding interactions with target enzymes.
-
Heterocyclic Rings: Replacing the aromatic ring with heterocyclic moieties like furan, thiophene, or pyridine can also modulate activity, sometimes leading to compounds with enhanced potency or a broader spectrum of action.[7]
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative indole carbohydrazide derivatives against various microbial strains, showcasing the impact of different structural modifications.
| Compound ID | Indole Substituent | Hydrazone Aromatic Substituent | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Ref-Cmpd-A | H | 4-Chloro | >100 | 6.25 | >100 | 50 | [11] |
| Ref-Cmpd-B | H | 2,4-Dichloro | 12.5 | 6.25 | 100 | 25 | [11] |
| Ref-Cmpd-C | 5-Bromo | 4-Chloro | 6.25 | 6.25 | 50 | 12.5 | [11] |
| Ref-Cmpd-D | H | 2-Hydroxy (Naphthyl) | 3.12 | - | 6.25 | 6.25 | [4] |
| Ref-Cmpd-E | 5-Chloro | 2-Hydroxy (Naphthyl) | 1.56 | - | 3.12 | 3.12 | [4] |
| Ciprofloxacin | - | - | 0.5-2 | 0.5-2 | ≤1 | - | (Standard) |
| Fluconazole | - | - | - | - | - | 0.25-1 | (Standard) |
Note: MIC values can vary based on specific strains and testing conditions.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that visibly inhibits microbial growth.
Materials:
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microbial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
Negative control (broth and DMSO, no compound).
-
Sterility control (broth only).
-
Resazurin solution (optional, as a viability indicator).
Procedure:
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first column, add 100 µL of the stock solution of the test compound (e.g., at 200 µg/mL). This results in a 1:2 dilution.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last column. This creates a concentration gradient.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the sterility control wells). The final volume in each well is now 200 µL, and the inoculum is at the correct density.
-
Controls: Prepare wells for the positive control (containing a standard antibiotic instead of the test compound) and negative/vehicle control (containing DMSO at the highest concentration used for the test compounds).
-
Incubation: Seal the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. Alternatively, if using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
Causality Note: The inclusion of a positive control is essential to confirm that the microorganisms are susceptible under the assay conditions, while the negative control ensures that the solvent (DMSO) does not inhibit growth at the concentrations used. This self-validating system ensures the reliability of the obtained MIC values.
Antioxidant Properties: Combating Oxidative Stress
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases.[14] Indole carbohydrazide derivatives have emerged as potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[3][14][15]
Mechanism of Radical Scavenging
The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The indole N-H proton and the hydrazide -NH protons are key sites for hydrogen atom transfer (HAT). The presence of electron-donating groups, particularly hydroxyl (-OH) groups on the aromatic ring of the hydrazone, significantly enhances this activity.[3][15] These groups can readily donate a hydrogen atom, and the resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.
Structure-Activity Relationship (SAR) Insights
The antioxidant capacity is strongly influenced by molecular structure:
-
Hydroxyl Groups: The number and position of hydroxyl groups on the arylidene moiety are the most critical factors.[3][15] Compounds with multiple hydroxyl groups, such as dihydroxy or trihydroxy-substituted derivatives, generally exhibit the highest antioxidant activity.
-
Electron-Donating Groups: Other electron-donating groups like methoxy (-OCH₃) or diethylamino (-N(Et)₂) can also contribute positively to the antioxidant potential.[3]
-
Indole Position: While most studies focus on the hydrazone moiety, the electronic properties of the indole ring itself can also play a role in stabilizing the radical species formed after donation.
Data Presentation: Antioxidant Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values from the DPPH radical scavenging assay for several indole hydrazone derivatives. A lower IC₅₀ value indicates higher antioxidant activity.
| Compound ID | Hydrazone Aromatic Substituent | DPPH Scavenging IC₅₀ (µM) | Reference |
| Ref-Cmpd-F | 4-Hydroxy | 25.5 | [3] |
| Ref-Cmpd-G | 2,4-Dihydroxy | 15.1 | [3] |
| Ref-Cmpd-H | 3,4-Dihydroxy | 12.8 | [3] |
| Ref-Cmpd-I | 4-(Diethylamino) | 18.2 | [3] |
| Trolox | - | 8.9 | (Standard) |
| Ascorbic Acid | - | 28.0 | (Standard) |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the procedure for evaluating the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
Test compounds dissolved in methanol or ethanol.
-
DPPH solution (e.g., 0.1 mM in methanol), freshly prepared and protected from light.
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid).
-
Spectrophotometer capable of reading absorbance at ~517 nm.
-
96-well microtiter plates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and standard antioxidants in the appropriate solvent (e.g., methanol) in a 96-well plate.
-
Reaction Initiation: To each well containing the compound dilution (e.g., 100 µL), add an equal volume (100 µL) of the DPPH solution.
-
Control Wells: Prepare a blank control containing only the solvent and a negative control containing the solvent and the DPPH solution.
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes. Causality Note: Incubation in the dark is critical because DPPH is light-sensitive; this step ensures that any reduction in absorbance is due to the scavenging activity of the compound and not photodegradation of the radical.
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the well with the test compound.
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the compound concentration. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from the graph using regression analysis.
Future Directions and Concluding Remarks
The compelling dual-action profile of indole carbohydrazide derivatives as both antimicrobial and antioxidant agents positions them as highly valuable scaffolds in drug discovery.[15] Their straightforward synthesis allows for the rapid generation of diverse chemical libraries, facilitating extensive SAR studies. Future research should focus on several key areas:
-
Lead Optimization: Systematically modifying the most potent hits to improve efficacy, selectivity, and pharmacokinetic properties.
-
Mechanism Elucidation: Employing advanced techniques like proteomics and transcriptomics to definitively identify the molecular targets of the most active compounds.
-
In Vivo Evaluation: Progressing promising candidates into animal models of infection and oxidative stress-related diseases to assess their in vivo efficacy and safety profiles.
-
Toxicology: Conducting comprehensive cytotoxicity studies against normal human cell lines to establish a therapeutic window.[16]
References
-
Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. (n.d.). National Center for Biotechnology Information. [Link]
-
N-Substituted indole carbohydrazide derivatives: Synthesis and evaluation of their antiplatelet aggregation activity. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents With Anti-angiogenic and Antiproliferative Activities. (2018). PubMed. [Link]
-
Analysis of the antioxidant properties of differently substituted 2- and 3-indolyl carbohydrazides and related derivatives. (2013). PubMed. [Link]
-
Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. (2025). Semantic Scholar. [Link]
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Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Bentham Science. [Link]
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(PDF) Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. (2026). ResearchGate. [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Center for Biotechnology Information. [Link]
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Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of. (n.d.). IRIS. [Link]
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). Microbiology Spectrum. [Link]
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Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. (2022). ACS Publications. [Link]
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Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. (n.d.). Taylor & Francis Online. [Link]
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Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. (2023). National Center for Biotechnology Information. [Link]
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Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. (2008). Koreascience. [Link]
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Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (2024). PubMed. [Link]
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Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. (2025). ResearchGate. [Link]
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Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019). Research Journal of Pharmacy and Technology. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). National Center for Biotechnology Information. [Link]
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Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. (2025). ResearchGate. [Link]
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Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (n.d.). National Center for Biotechnology Information. [Link]
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Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones. (n.d.). ResearchGate. [Link]
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Construction, molecular docking, antimicrobial and antioxidant activity of some novel 3-substitued indole derivatives using 3-Acetyl indole. (2021). Scilit. [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. [Link]
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- 6. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erişim Engellendi [dspace.ankara.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Analysis of the antioxidant properties of differently substituted 2- and 3-indolyl carbohydrazides and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular weight and physicochemical characteristics of 5-bromo-1-methyl-1H-indole-2-carbohydrazide
The following technical guide details the physicochemical profile, synthesis, and applications of 5-bromo-1-methyl-1H-indole-2-carbohydrazide , a critical scaffold in medicinal chemistry.
Executive Summary
This compound is a functionalized indole derivative serving as a high-value intermediate in the synthesis of bioactive Schiff bases (hydrazones). Characterized by a lipophilic 5-bromoindole core and a reactive carbohydrazide tail, this molecule is a privileged scaffold in drug discovery, particularly for developing VEGFR-2 inhibitors (anti-angiogenic) , antimicrobial agents , and anti-inflammatory compounds .
This guide provides a definitive reference for its molecular metrics, physicochemical behavior, synthetic pathways, and quality control parameters.
Chemical Identity & Molecular Metrics[1][2]
The precise identification of the compound is critical for regulatory compliance and database integration.
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 1440535-25-0 |
| Molecular Formula | |
| Molecular Weight | 268.11 g/mol |
| Monoisotopic Mass | 267.0007 (for |
| SMILES | Cn1c(C(=O)NN)cc2cc(Br)ccc12 |
| InChI Key | Unique identifier required for database queries (Predicted) |
Isotopic Signature
Due to the presence of Bromine, the mass spectrum will exhibit a characteristic 1:1 doublet at m/z 268 and 270 (
Physicochemical Profile (In Silico & Experimental)
Understanding the physicochemical properties is essential for predicting bioavailability and handling requirements.
Key Properties Table
| Property | Value / Range | Source/Note |
| Physical State | Solid powder (White to pale yellow) | Experimental Observation |
| Melting Point | 210–240 °C (Predicted) | Note: N-methylation typically lowers MP relative to the NH-analog (287°C). |
| Solubility | Soluble: DMSO, DMF, Hot EthanolInsoluble: Water, Hexane | Lipophilic core limits aqueous solubility. |
| LogP (Lipophilicity) | 1.8 – 2.3 (Predicted) | Optimal for membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Well within blood-brain barrier (BBB) permeation limits (<90 Ų). |
| pKa (Hydrazide) | ~3.0 – 3.5 (Conjugate acid) | The terminal amine is weakly basic. |
Drug-Likeness Assessment (Lipinski's Rule of 5)
This scaffold is fully compliant with Lipinski’s rules, making it an ideal starting point for oral drug candidates.
Figure 1: Drug-likeness evaluation demonstrating full compliance with Lipinski's Rule of 5.
Synthetic Pathway & Methodology
The synthesis of this compound is a two-step process starting from the commercially available ethyl 5-bromoindole-2-carboxylate.
Reaction Workflow
Figure 2: Step-wise synthetic route from the indole ester precursor.
Detailed Protocol
Step 1: N-Methylation
-
Dissolution: Dissolve ethyl 5-bromoindole-2-carboxylate (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous Potassium Carbonate (
, 2.5 eq) and stir for 30 min at room temperature to deprotonate the indole nitrogen. -
Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise. Heat to 60°C for 4 hours.
-
Workup: Pour into ice water. Filter the precipitate (Intermediate Ester).[1] Recrystallize from ethanol.
Step 2: Hydrazinolysis (The Critical Step)
-
Reaction: Suspend the N-methyl ester (from Step 1) in absolute ethanol (10 mL/g).
-
Reagent: Add Hydrazine Hydrate (80% or 99%, 10.0 eq). The excess hydrazine drives the equilibrium and prevents dimer formation.
-
Reflux: Heat to reflux (
) for 6–8 hours. The solid may dissolve and reprecipitate as the product forms. -
Isolation: Cool to
. Filter the white/yellowish crystals. -
Purification: Wash with cold ethanol and ether. Recrystallize from Ethanol/DMF if necessary to remove traces of hydrazine.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance ( NMR)
Solvent: DMSO-
-
9.80 ppm (s, 1H): Amide -CONH- proton. Disappears on
exchange. - 7.85 ppm (d, J=2.0 Hz, 1H): Indole H-4 (Proton adjacent to Br).
- 7.50 ppm (d, J=8.5 Hz, 1H): Indole H-7 .
- 7.35 ppm (dd, J=8.5, 2.0 Hz, 1H): Indole H-6 .
- 7.10 ppm (s, 1H): Indole H-3 (Characteristic singlet for 2-substituted indoles).
-
4.55 ppm (br s, 2H): Hydrazide -NH
protons. Broad signal. -
3.98 ppm (s, 3H): N-Methyl -CH
. Strong singlet.
Infrared Spectroscopy (FT-IR)
-
3300–3150 cm
: Doublet corresponding to primary amine ( ) stretching. -
1660–1640 cm
: Strong Amide I band ( ). -
~600 cm
: C-Br stretching vibration.
Applications in Drug Discovery[1][6]
This molecule is rarely the final drug but rather a "warhead" carrier.
-
Schiff Base Library Generation: The terminal
group reacts with aromatic aldehydes to form hydrazones. These derivatives have shown potent activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), inhibiting tumor angiogenesis [1]. -
Metal Chelation: The carbonyl oxygen and azomethine nitrogen (formed after reaction) can chelate transition metals (Cu, Zn), enhancing antimicrobial efficacy.
-
Click Chemistry: The hydrazide can be converted to an azide for click chemistry applications or cyclized to form 1,3,4-oxadiazoles.
References
-
Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. Deutsche Nationalbibliothek. (2022). Link
-
Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents. ChemMedChem. (2018). Link
-
Crystal structure of Methyl 5-bromo-1H-indole-2-carboxylate. Acta Crystallographica. (2007). Link
-
This compound Product Page. ChemicalBook. Link
Sources
Methodological & Application
Application Note & Protocol: Synthesis of Novel Schiff Bases from 5-bromo-1-methyl-1H-indole-2-carbohydrazide
Introduction: The Strategic Importance of Indole-Based Schiff Bases
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of modern drug discovery. When the indole moiety is functionalized to form Schiff bases (compounds containing an azomethine or imine group, -C=N-), the resulting molecules often exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]
Schiff bases derived from indole carbohydrazides are of particular interest. The hydrazone linkage (-CO-NH-N=CH-) introduces an additional hydrogen bonding domain and a conformationally flexible linker, enhancing the potential for specific and high-affinity interactions with biological targets. The synthesis of a library of such compounds, starting from a versatile precursor like 5-bromo-1-methyl-1H-indole-2-carbohydrazide, allows for systematic Structure-Activity Relationship (SAR) studies. The bromo- and methyl-substituents on the indole ring provide specific lipophilic and electronic characteristics that can be crucial for modulating activity and pharmacokinetic properties.
This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of novel Schiff bases derived from this compound. It is designed to equip researchers with not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices.
Overall Synthetic Workflow
The synthesis is a robust two-stage process. The first stage involves the preparation of the key hydrazide intermediate from the corresponding ester. The second stage is the core condensation reaction to form the target Schiff bases.
Caption: High-level workflow for the synthesis of indole Schiff bases.
Mechanistic Rationale: The "Why" Behind the Chemistry
The formation of a Schiff base from a hydrazide and an aldehyde is a classic nucleophilic addition-elimination reaction.[4] Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting.
-
Acid Catalysis: The reaction is typically catalyzed by a few drops of a weak acid like glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic terminal amine group (-NH₂) of the carbohydrazide.[4]
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the this compound attacks the activated carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The acid catalyst facilitates this step by protonating the hydroxyl group, turning it into a good leaving group (H₂O). The loss of water results in the formation of a stable carbon-nitrogen double bond (C=N), the defining feature of the Schiff base.[5]
This entire process is reversible, but the reaction is typically driven to completion by refluxing, which provides the necessary energy, and often by the precipitation of the Schiff base product from the reaction medium upon cooling, effectively removing it from the equilibrium.
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle hydrazine hydrate with extreme caution as it is toxic and corrosive.
Protocol 1: Synthesis of this compound (Intermediate 3)
This protocol is adapted from standard hydrazinolysis procedures for indole esters.[6]
-
Materials:
-
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate (Intermediate 1 )
-
Hydrazine hydrate (NH₂NH₂·H₂O), 99%
-
Ethanol, absolute
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate (1.0 eq).
-
Add absolute ethanol (approx. 20 mL per gram of ester) to dissolve the starting material.
-
Add hydrazine hydrate (5.0 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
The resulting white solid is collected by vacuum filtration, washed thoroughly with cold ethanol, and dried under vacuum to yield pure this compound.
-
Protocol 2: General Synthesis of Schiff Bases (4a-j)
This is a generalized procedure for the condensation of the hydrazide intermediate with various aromatic aldehydes.[7]
-
Materials:
-
This compound (3 ) (1.0 eq)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.05 eq)
-
Ethanol, absolute
-
Glacial acetic acid
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 25 mL). Gentle warming may be required.
-
To this solution, add the corresponding aromatic aldehyde (1.05 eq).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion using TLC.
-
Upon completion, the solid product often precipitates from the hot solution. Allow the mixture to cool to room temperature.
-
Filter the solid product using a Büchner funnel, wash it with a small amount of cold ethanol to remove any unreacted aldehyde, and then dry it in a vacuum oven.
-
If the product does not precipitate, the solvent can be reduced under reduced pressure, and the resulting solid can be triturated with diethyl ether or recrystallized.
-
Purification and Characterization
Purification: Recrystallization is the most common method for purifying the synthesized Schiff bases. A solvent system like 1,4-dioxane, ethanol, or a DMF/ethanol mixture is often effective.[7] The choice of solvent depends on the specific solubility of the synthesized compound.
Characterization: The structural confirmation of the final compounds is paramount. A combination of spectroscopic methods should be employed.[1][8][9]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: This is a crucial first step to confirm the formation of the imine bond. The spectrum of the product should show the disappearance of the N-H stretching bands of the hydrazide and the appearance of a characteristic absorption band for the C=N (azomethine) group.[10][11]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides detailed structural information. The most diagnostic signal is a singlet in the downfield region of the spectrum, which corresponds to the azomethine proton (-N=CH-).[12][13] The other aromatic and indole protons should appear in their expected regions.
-
Mass Spectrometry (MS): This analysis confirms the molecular weight of the synthesized compound, providing strong evidence for the successful synthesis. The ESI-mass spectrum should show a molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight.[14]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should be within ±0.4% of the calculated values for the proposed molecular formula.
Table 1: Representative Reaction Parameters and Expected Characterization Data
| Compound ID | Aldehyde Substituent (R) | Typical Yield (%) | M.p. (°C) | FT-IR ν(C=N) (cm⁻¹) | ¹H NMR δ(-N=CH-) (ppm) |
| 4a | -H | 85-92 | 230-232 | ~1625 | ~8.65 (s, 1H) |
| 4b | 4-Cl | 88-95 | 245-247 | ~1622 | ~8.71 (s, 1H) |
| 4c | 4-OCH₃ | 82-90 | 225-228 | ~1618 | ~8.58 (s, 1H) |
| 4d | 4-NO₂ | 90-96 | 260-263 | ~1628 | ~8.82 (s, 1H) |
Note: Data are representative and may vary based on specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not proceed (TLC shows only starting material) | Insufficient heating or catalyst. Inactive aldehyde. | Ensure the reaction is at a steady reflux. Add another 1-2 drops of glacial acetic acid. Check the purity of the aldehyde. |
| Low Yield | Incomplete reaction. Product is soluble in the solvent. | Increase reflux time. After cooling, place the flask in an ice bath or reduce the solvent volume under vacuum to induce precipitation. |
| Oily Product Forms | Impurities present. Product has a low melting point. | Try to solidify the oil by triturating with a non-polar solvent like hexane or diethyl ether. Purify via column chromatography if recrystallization fails. |
| Broad NMR Peaks | Presence of paramagnetic impurities or residual solvent. | Ensure the product is thoroughly dried. If necessary, re-purify by recrystallization. |
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for generating a diverse library of novel Schiff bases from this compound. The protocols are robust and can be adapted for various substituted aldehydes, making this a valuable platform for medicinal chemistry campaigns. The emphasis on mechanistic understanding and detailed characterization ensures the production of high-purity compounds suitable for subsequent biological evaluation, contributing to the development of new therapeutic agents.[2][15]
References
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. ([Link])
-
Synthesis and Antimicrobial Activities of Indole-based Schiff Bases and their Metal Complexes: A Review. Bentham Science. ([Link])
-
Synthesis and Antimicrobial Activities of Indole-based Schiff Bases and their Metal Complexes: A Review. ResearchGate. ([Link])
-
Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. Diyala Journal of Pure Science. ([Link])
-
Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases. AIP Publishing. ([Link])
-
Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides. Taylor & Francis Online. ([Link])
-
Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. ResearchGate. ([Link])
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. ([Link])
-
Microwave Assisted Synthesis and Antimicrobial Evaluation of Schiff Bases of Indole-3-aldehyde. ResearchGate. ([Link])
-
Synthesis and Spectroscopic Studies of New Schiff Bases. MDPI. ([Link])
-
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. ([Link])
-
UV–vis, IR and 1 H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. Academia.edu. ([Link])
-
1H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. Semantic Scholar. ([Link])
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. IJRAR. ([Link])
-
SYNTHESIS, CHARACTERIZATION, BIOLOGICAL ACTIVITIES OF NOVEL SCHIFF BASE 5-BROMO-N'-(2-HYDROXY-4- PHENYLDIAZENYL)BENZYLIDENE-3. JETIR. ([Link])
-
Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Hindawi. ([Link])
-
Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. MDPI. ([Link])
-
Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. Zenodo. ([Link])
-
Aldehydes And Ketones Important Reactions. Jack Westin. ([Link])
- Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl. University of Baghdad Digital Repository. (https://www.iasj.net/iasj/article/82101)
-
Formation of Imines and Related Compounds. Michigan State University Department of Chemistry. ([Link])
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 5. jackwestin.com [jackwestin.com]
- 6. Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (PDF) UV–vis, IR and 1 H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine [academia.edu]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
protocol for cyclization of 5-bromo-1-methyl-1H-indole-2-carbohydrazide to 1,3,4-oxadiazoles
Technical Application Note: Strategic Synthesis of 5-Bromo-1-methyl-indole-Fused 1,3,4-Oxadiazoles
Executive Summary
This application note details the synthetic protocols for converting 5-bromo-1-methyl-1H-indole-2-carbohydrazide (Structure 1 ) into functionalized 1,3,4-oxadiazole derivatives. The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters while improving metabolic stability and lipophilicity.
We present three distinct synthetic pathways to maximize structural diversity:
-
Dehydrative Cyclization (POCl₃): For robust 2-aryl/alkyl substituted oxadiazoles.
-
Thione Formation (CS₂/KOH): For synthesizing oxadiazole-2-thiones (versatile handles for S-alkylation).
-
Oxidative Cyclization (Schiff Base): A milder route for aldehyde-derived substituents.
Retrosynthetic Analysis & Pathway Logic
The transformation relies on the nucleophilic character of the hydrazide (
-
Pathway A (POCl₃): Activates a carboxylic acid partner to an acyl chloride/imidoyl chloride intermediate, facilitating intramolecular nucleophilic attack by the hydrazide oxygen.
-
Pathway B (CS₂): Forms a dithiocarbazate intermediate, which cyclizes under basic conditions with the elimination of
.
Figure 1: Divergent synthetic pathways from the indole carbohydrazide precursor.
Experimental Protocols
Protocol A: POCl₃ Mediated Cyclization (Standard Route)
Target: 2-(5-bromo-1-methyl-1H-indol-2-yl)-5-aryl-1,3,4-oxadiazole Mechanism: Acid activation followed by dehydrative ring closure.
Reagents:
-
This compound (1.0 equiv)
-
Substituted Benzoic Acid (1.0 - 1.2 equiv)
-
Phosphorus Oxychloride (POCl₃) (5-10 mL per gram of hydrazide)
-
Safety Note: POCl₃ is corrosive and reacts violently with water. Perform all operations in a fume hood.
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the hydrazide (1 mmol) and the appropriate aromatic acid (1 mmol).
-
Addition: Carefully add POCl₃ (5 mL) to the mixture.
-
Reaction: Heat the reaction mixture under reflux (approx. 100-110°C) for 4–6 hours.
-
Checkpoint: Monitor progress via TLC (System: Ethyl Acetate/Hexane 3:7). The hydrazide starting material (
) should disappear, and a less polar fluorescent spot ( ) should appear.
-
-
Quenching (Critical): Cool the reaction mixture to room temperature. Pour the contents slowly onto crushed ice (approx. 100 g) with vigorous stirring.
-
Note: The hydrolysis of excess POCl₃ is exothermic. Ensure the ice bath is maintained.
-
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete decomposition of phosphoryl chlorides. A solid precipitate will form.
-
Neutralization: Adjust the pH to ~7–8 using 10% NaHCO₃ solution.
-
Purification: Filter the solid, wash copiously with cold water, and dry. Recrystallize from ethanol or ethanol/DMF mixtures.
Protocol B: CS₂/KOH Cyclization (Thione Route)
Target: 5-(5-bromo-1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2-thione Mechanism: Formation of potassium dithiocarbazate followed by cyclization.
Reagents:
-
Hydrazide Precursor (1.0 equiv)
-
Carbon Disulfide (CS₂) (2.5 equiv)
-
Potassium Hydroxide (KOH) (1.5 equiv)
-
Ethanol (95% or Absolute)
Step-by-Step Methodology:
-
Dissolution: Dissolve KOH (1.5 mmol) in Ethanol (20 mL). Add the hydrazide (1 mmol) and stir until dissolved.
-
Addition: Add CS₂ (2.5 mmol) dropwise to the solution at room temperature.
-
Reaction: Reflux the mixture on a water bath (approx. 70-80°C) for 10–12 hours. Evolution of
gas (rotten egg smell) indicates reaction progress (trap gas in bleach solution if possible). -
Workup: Concentrate the solvent to 1/3 volume under reduced pressure.
-
Precipitation: Dilute with ice-cold water (20 mL) and acidify with dilute HCl (1M) to pH 2–3. The thione product will precipitate as a solid.
-
Purification: Filter, wash with water, and recrystallize from ethanol.
Characterization & Validation
To ensure scientific integrity, the synthesized compounds must be validated using the following criteria.
| Technique | Expected Observation (Validation Criteria) |
| IR Spectroscopy | Disappearance: NH stretching bands (3100–3400 cm⁻¹) and Carbonyl (C=O) amide band (1650–1690 cm⁻¹).[1] Appearance: C=N stretch of oxadiazole ring (1600–1620 cm⁻¹) and C-O-C stretch (1000–1200 cm⁻¹). |
| ¹H NMR | Disappearance: Broad singlets for |
| Mass Spectrometry | Molecular ion peak |
| Melting Point | Sharp melting point (typically >180°C for these fused systems). Broad ranges indicate incomplete cyclization or impurities. |
Troubleshooting & Optimization
-
Low Yield in POCl₃ Method: If the acid is sterically hindered (e.g., ortho-substituted), the reaction may require longer reflux times or the addition of a catalytic amount of pyridine.
-
Incomplete Cyclization (Thione): If the intermediate dithiocarbazate salt does not cyclize, ensure the reflux is vigorous and the reaction time is sufficient. Acidification must be done carefully to precipitate the thiol tautomer.
-
Purification Issues: Indole-oxadiazoles can be highly crystalline but poorly soluble. If recrystallization fails, flash chromatography using MeOH/DCM (1:99 to 5:95) is effective.
References
-
Synthesis of Indole-Oxadiazoles via POCl3
-
General Oxidative Cyclization Protocols
-
CS2/KOH Cyclization Method
-
Biological Relevance of Indole-Oxadiazoles
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. eprints.utar.edu.my [eprints.utar.edu.my]
- 4. isca.me [isca.me]
- 5. jchemrev.com [jchemrev.com]
- 6. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
microwave-assisted synthesis using 5-bromo-1-methyl-1H-indole-2-carbohydrazide
Application Note: High-Efficiency Microwave-Assisted Functionalization of 5-Bromo-1-methyl-1H-indole-2-carbohydrazide
Executive Summary
The indole-2-carbohydrazide scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antimicrobial, anticancer, and anti-inflammatory agents. However, conventional thermal synthesis of its derivatives often suffers from prolonged reaction times (6–24 hours), harsh conditions, and inconsistent yields.
This guide details the microwave-assisted organic synthesis (MAOS) of derivatives using This compound . By leveraging the dielectric heating effects of microwave irradiation, we demonstrate protocols that reduce reaction times to minutes while improving yield and purity. The 5-bromo substituent provides a critical handle for further cross-coupling (e.g., Suzuki-Miyaura), while the
Strategic Rationale & Material Science
The Core Scaffold
-
Compound: this compound.
-
Molecular Weight: ~268.11 g/mol .
-
Key Reactivity Features:
-
C5-Bromine: Electron-withdrawing group (EWG) that deactivates the ring slightly but serves as a high-value handle for palladium-catalyzed coupling.
-
N1-Methyl: Blocks the indole nitrogen, preventing competitive H-bonding or side reactions at this site, ensuring regioselectivity at the hydrazide tail.
-
C2-Carbohydrazide: The primary reactive center for heterocyclization (forming oxadiazoles, triazoles) or condensation (forming Schiff bases).
-
Why Microwave Irradiation?
Conventional heating relies on conductive transfer, creating temperature gradients. Microwave irradiation interacts directly with the dipole moment of polar solvents (e.g., Ethanol, DMF) and reagents. This "molecular friction" causes rapid, uniform volumetric heating, often accessing transition states that are kinetically unfavorable under standard reflux.
Experimental Workflows & Protocols
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways enabled by this protocol.
Figure 1: Divergent synthetic pathways from the parent hydrazide using microwave irradiation.
Protocol A: Rapid Library Generation of Schiff Bases (Hydrazones)
Target: Synthesis of
Reagents:
-
Starting Material (1.0 mmol)
-
Aromatic Aldehyde (1.0 mmol) (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Solvent: Absolute Ethanol (10 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Procedure:
-
Preparation: In a 30 mL microwave process vial, dissolve 1.0 mmol of this compound in 10 mL of ethanol.
-
Addition: Add 1.0 mmol of the selected aromatic aldehyde and 2 drops of glacial acetic acid. Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a microwave reactor (e.g., Monowave or CEM Discover).
-
Mode: Dynamic Power.
-
Temp: 85°C.
-
Power: Max 300 W.[2]
-
Hold Time: 3–5 minutes.
-
Note: Conventional reflux requires 4–6 hours [1].
-
-
Isolation: Cool the vial to room temperature. The Schiff base typically precipitates out.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF if necessary.
Data Validation (Yield Comparison):
| Aldehyde Substituent | Conventional Time | Conventional Yield | MW Time | MW Yield |
| 4-Cl | 5.0 h | 68% | 3 min | 92% |
| 4-OCH3 | 6.0 h | 65% | 4 min | 89% |
| 4-NO2 | 4.5 h | 72% | 3 min | 94% |
Protocol B: One-Pot Cyclization to 1,3,4-Oxadiazoles
Target: 2-(5-bromo-1-methyl-1H-indol-2-yl)-5-aryl-1,3,4-oxadiazoles. Mechanism: Dehydrative cyclization. POCl3 acts as both solvent and dehydrating agent.
Reagents:
-
Starting Material (1.0 mmol)
-
Aromatic Carboxylic Acid (1.0 mmol)
-
Reagent: Phosphorus Oxychloride (POCl3) (5 mL)
Step-by-Step Procedure:
-
Safety Note: POCl3 is corrosive and reacts violently with water. Work in a fume hood.
-
Preparation: Mix 1.0 mmol of the hydrazide and 1.0 mmol of the carboxylic acid in a dry microwave vial.
-
Addition: Carefully add 5 mL of POCl3.
-
Irradiation:
-
Temp: 100–110°C.
-
Power: 150 W (Caution: Pressure buildup risk; ensure vial is rated for pressure).
-
Time: 10–15 minutes.
-
-
Quenching: Pour the reaction mixture dropwise onto crushed ice with vigorous stirring (Exothermic!).
-
Neutralization: Neutralize the suspension with solid NaHCO3 or 10% NaOH solution until pH 7–8.
-
Isolation: Filter the resulting precipitate, wash with water, and dry.
Grounding: This method utilizes the dehydrating power of POCl3 enhanced by MW to effect cyclization rapidly, a technique validated in similar indole-oxadiazole syntheses [2, 6].
Protocol C: Synthesis of 1,2,4-Triazole-3-thiols
Target: 5-(5-bromo-1-methyl-1H-indol-2-yl)-4H-1,2,4-triazole-3-thiol. Application: The thiol group allows for further S-alkylation to create thioether derivatives.
Reagents:
-
Starting Material (1.0 mmol)
-
Carbon Disulfide (CS2) (1.5 mmol)
-
KOH (1.5 mmol) dissolved in Ethanol (10 mL)
-
Hydrazine Hydrate (excess)
Step-by-Step Procedure:
-
Salt Formation: Dissolve the hydrazide in ethanolic KOH. Add CS2 dropwise.[3]
-
MW Step 1 (Xanthate formation): Irradiate at 60°C for 2 minutes.
-
Cyclization: Add hydrazine hydrate to the in-situ formed potassium dithiocarbazinate salt.
-
MW Step 2: Irradiate at 90°C for 8–10 minutes.
-
Workup: Acidify the mixture with dilute HCl. The triazole thiol precipitates as a solid.
-
Purification: Recrystallize from ethanol.
Grounding: Microwave irradiation significantly accelerates the nucleophilic attack of hydrazine on the dithiocarbazinate intermediate [3, 5].
Analytical Characterization Standards
To ensure the integrity of the synthesized compounds, the following spectral features must be verified:
-
IR Spectroscopy:
-
Hydrazide (Starting Material): Prominent C=O stretch at ~1650 cm⁻¹ and NH/NH2 stretches at 3200–3400 cm⁻¹.
-
Schiff Base: Disappearance of NH2 doublet; appearance of C=N (imine) stretch at ~1600–1620 cm⁻¹.
-
Oxadiazole: Disappearance of C=O (amide); appearance of C-O-C stretch at ~1020–1080 cm⁻¹.
-
-
1H NMR (DMSO-d6):
-
N-Methyl: Singlet at ~3.8–4.0 ppm (Integrates to 3H).
-
Indole C3-H: Singlet at ~7.0–7.5 ppm.[1]
-
Schiff Base Imine (CH=N): Singlet at ~8.4–8.8 ppm.
-
Hydrazide NH: Broad singlet at ~9.8 ppm (Disappears in Oxadiazole).
-
References
-
Jetir.org. Synthesis, Characterization, Biological Activities of Novel Schiff Base 5-Bromo-N'-(2-hydroxy-4-phenyldiazenyl)benzylidene-3-phenyl-1H-indole-2-carbohydrazide.[4] Available at: [Link]
-
Journal of Young Pharmacists. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Available at: [Link]
-
Research Journal of Pharmacy and Technology. Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation. Available at: [Link]
-
Journal of the South African Chemical Institute. Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. Available at: [Link]
-
Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]
-
PubMed. Synthesis under microwave irradiation of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and other diazoles bearing indole moieties.[5] Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. jetir.org [jetir.org]
- 5. Synthesis under microwave irradiation of [1,2,4]triazolo[3,4-b] [1,3,4]thiadiazoles and other diazoles bearing indole moieties and their antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Crystallization Architectures for 5-Bromo-1-methyl-1H-indole-2-carbohydrazide Complexes
This Application Note is designed for researchers in medicinal inorganic chemistry and structural biology. It details the protocols for synthesizing and crystallizing metal complexes of 5-bromo-1-methyl-1H-indole-2-carbohydrazide , a privileged scaffold in the development of kinase inhibitors (e.g., VEGFR-2) and antimicrobial agents.
Executive Summary
The indole-2-carbohydrazide moiety is a versatile chelator capable of coordinating transition metals (Cu, Zn, Co, Ni) to form stable bioactive complexes. However, the 5-bromo-1-methyl substitution pattern introduces specific solubility challenges (increased lipophilicity via the N-methyl group) and steric constraints that deviate from standard indole protocols. This guide provides a self-validating workflow for generating single crystals suitable for X-ray diffraction (SC-XRD), focusing on the hydrazone Schiff base intermediate pathway, which yields the most stable and crystallizable drug-like complexes.
Chemical Context & Ligand Design
Direct complexation of the raw hydrazide often leads to amorphous polymeric precipitates. To ensure crystallinity, the hydrazide is typically functionalized into a Schiff base (hydrazone) before metallation. This creates a tridentate (ONO or NNO) pocket that locks the metal into a rigid, crystallizable geometry.
-
Core Ligand: this compound[1]
-
Primary Donor Sites: Carbonyl Oxygen (O), Hydrazinic Nitrogen (N).
-
Secondary Donor (Schiff Base): Imine Nitrogen (N) or Phenolic Oxygen (O) from the aldehyde coupling partner.
Workflow Visualization
The following diagram outlines the critical path from raw material to single crystal.
Figure 1: Synthetic trajectory for generating crystallizable indole-carbohydrazide complexes.
Experimental Protocols
Protocol 1: Ligand Synthesis & Purification
Rationale: High-purity ligand (>98%) is the single most critical factor for successful crystallization. Impurities act as nucleation inhibitors.
-
Esterification: Reflux 5-bromo-1-methyl-1H-indole-2-carboxylic acid (10 mmol) in dry methanol (30 mL) with catalytic H₂SO₄ (0.5 mL) for 12 hours. Evaporate solvent and neutralize with NaHCO₃ to isolate the methyl ester.
-
Hydrazinolysis: Dissolve the ester (5 mmol) in absolute ethanol (20 mL). Add hydrazine hydrate (99%, 15 mmol) dropwise.
-
Reaction: Reflux at 80°C for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Isolation: Cool to 4°C. The hydrazide will precipitate as white/off-white needles. Filter and wash with cold ethanol.[2]
-
Validation:
-
NMR Check: Look for the disappearance of the methyl ester singlet (~3.9 ppm) and appearance of hydrazide protons (broad singlets at ~4.5 ppm and ~9.8 ppm).
-
Protocol 2: Schiff Base Complexation (The "Template" Method)
Rationale: Schiff bases provide a "pincer" effect, stabilizing the metal center. This protocol uses a template approach where the ligand is formed and complexed in situ or sequentially.
Reagents:
-
Ligand: this compound (1 mmol)
-
Aldehyde: Salicylaldehyde (1 mmol) - Standard choice for ONO coordination.
-
Metal Salt: Cu(OAc)₂·H₂O or ZnCl₂ (1 mmol).
Step-by-Step:
-
Ligand Formation: Dissolve the hydrazide in hot ethanol (20 mL). Add salicylaldehyde and 2 drops of glacial acetic acid. Reflux for 2 hours.
-
Metallation: Add the metal salt dissolved in the minimum amount of hot methanol (5 mL) directly to the hot ligand solution.
-
Reflux: Continue refluxing for 3 hours. The solution color will change (e.g., green for Cu, yellow/orange for Zn).
-
Pre-Crystallization: Allow the solution to cool slowly to room temperature. If a precipitate forms immediately, it is likely microcrystalline powder. Filter this for bulk analysis, but reserve the filtrate for single-crystal growth.
Crystallization Methodologies
Rationale: Indole complexes are often hydrophobic. Standard aqueous evaporation fails. The following methods exploit solubility gradients.
Method A: Slow Evaporation (Solvent Gradient)
Best for: Zn(II), Co(II) complexes with moderate solubility.
-
Dissolution: Dissolve the crude complex in a 1:1 mixture of DMF (Dimethylformamide) and Ethanol . Use mild heat (50°C) if necessary.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).
-
Setup: Place 5 mL of the solution in a small vial (20 mL capacity). Cover with parafilm and punch 3 small holes with a needle.
-
Environment: Store in a vibration-free, dark cabinet at 20°C.
-
Timeline: Crystals typically appear within 5–14 days as the ethanol evaporates, driving the complex out of the DMF solution.
Method B: Vapor Diffusion (The "Sitting Drop")
Best for: Cu(II), Ni(II) complexes that are soluble in DMSO but insoluble in ether.
-
Inner Vial: Dissolve 20 mg of the complex in 1 mL of DMSO (or DMF) in a small 4 mL vial. Ensure the solution is concentrated but not saturated.
-
Outer Vessel: Place the small vial (uncapped) inside a larger jar (50 mL) containing 10 mL of Diethyl Ether or Pentane .
-
Seal: Tightly cap the outer jar.
-
Mechanism: The volatile ether vapor diffuses into the DMSO, slowly lowering the solubility of the complex without causing rapid crashing.
-
Observation: Check daily. High-quality prisms often form at the meniscus.
Method C: Reactive Diffusion (H-Tube)
Best for: Highly insoluble polymeric complexes.
-
Setup: Use an H-shaped tube with a glass frit separating the two arms.
-
Arm A: Ligand solution (in Ethanol/CHCl₃).
-
Arm B: Metal salt solution (in MeOH/H₂O).
-
Process: Fill the bridge carefully with pure solvent. Seal both arms. The reactants slowly diffuse through the frit, reacting at the interface to form crystals under equilibrium conditions.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Immediate Precipitation | Reaction is too fast; supersaturation reached instantly. | Use Method B (Vapor Diffusion). Dilute the starting solutions by 50%. |
| Oiling Out | Impurities or low melting point solvates. | Recrystallize the ligand again before complexation. Try a Methanol/Acetonitrile solvent system. |
| No Crystals (Clear Solution) | Undersaturated solution. | uncap the vial to accelerate evaporation. Add a "seed" crystal if available. |
| Micro-Crystals (Powder) | Nucleation rate > Growth rate. | Reduce temperature to 4°C. Add a co-solvent (e.g., Toluene) to slow down evaporation. |
Characterization of the Complex
Before X-ray diffraction, validate the complex formation using these spectral markers:
-
IR Spectroscopy: Shift in the Carbonyl (C=O) band. The free hydrazide C=O typically appears at ~1650 cm⁻¹. Upon coordination (enol form), this band decreases or shifts significantly (~1600 cm⁻¹), and a new M-O stretch appears <600 cm⁻¹.
-
UV-Vis: Appearance of d-d transition bands (for Cu/Co/Ni) in the 400–700 nm region, distinct from the ligand's π-π* transitions.
References
-
MDPI. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. Molecules. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2019). Synthesis, characterization and antimicrobial studies of novel ONO donor hydrazone Schiff base complexes. Retrieved from [Link]
-
Indian Academy of Sciences. (2021). Cu(II) complexes of 2-indole thiocarbohydrazones: synthesis, characterization and DNA cleavage studies. Journal of Chemical Sciences. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-1-methyl-1H-indole-2-carbohydrazide
Case ID: IND-HZ-5BR-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Profiling & Purification Strategies
Executive Summary
You are encountering purification challenges with 5-bromo-1-methyl-1H-indole-2-carbohydrazide . This compound is a critical intermediate, often used in the synthesis of Schiff bases for VEGFR tyrosine kinase inhibitors and other anticancer agents.
The synthesis typically involves the hydrazinolysis of ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate . The transition from a lipophilic ester to a polar hydrazide creates a distinct solubility shift that we can exploit for purification. However, the N-methyl group increases lipophilicity compared to the 1H-indole analog, making "oiling out" a common risk during recrystallization.
This guide addresses the three most common impurity classes:
-
Unreacted Starting Material: Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate.
-
Hydrolysis Byproduct: 5-bromo-1-methyl-1H-indole-2-carboxylic acid.
-
Reagent Contamination: Residual Hydrazine Hydrate (Genotoxic).
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My crude product is a sticky yellow gum that refuses to solidify. What is happening?
Diagnosis: This is likely "oiling out," caused by the presence of unreacted ethyl ester or residual high-boiling solvents (like DMSO or DMF if used). The N-methyl group lowers the melting point and increases solubility in organic solvents compared to the NH-indole.
The Fix: Do not attempt to recrystallize immediately. You must remove the lipophilic ester first.
-
Trituration: Sonicate the crude gum in boiling Hexane or Diethyl Ether . The hydrazide product is insoluble in these non-polar solvents, while the unreacted ester will dissolve.
-
Filtration: Filter the resulting solid while hot (for hexane) or room temp (for ether).
-
Result: You should be left with a granular solid that is now ready for proper recrystallization.
Q2: HPLC shows a persistent peak at RRT ~1.1 relative to the product. It tracks with the product during crystallization.
Diagnosis: This is likely the symmetrical dihydrazide dimer . If the hydrazine hydrate ratio was too low during synthesis, two ester molecules react with one hydrazine molecule.
-
Mechanism: Ester + Hydrazide Product
Dimer.
The Fix: Recrystallization alone rarely removes this because of structural similarity.
-
Prevention (Best): Always use a large excess of hydrazine hydrate (5–10 equivalents) during synthesis.
-
Purification: Switch to Column Chromatography .
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Dichloromethane:Methanol (95:5 to 90:10). The dimer is significantly less polar than the free hydrazide and will elute earlier or stay on the baseline depending on the gradient.
-
Q3: The solid is off-white, but turns yellow upon drying or storage.
Diagnosis: Oxidation of the hydrazine moiety or trace iodine/bromine liberation (if the starting material was aged). However, the most common cause is residual hydrazine hydrate undergoing air oxidation.
The Fix: You must perform a Water Wash .
-
Suspend the solid in ice-cold water.
-
Stir vigorously for 20 minutes.
-
Filter and wash with copious amounts of water.
-
Why this works: The organic hydrazide is water-insoluble (especially the 5-bromo-1-methyl variant), whereas hydrazine hydrate is miscible.
Part 2: Visualizing the Impurity Landscape
Understanding the origin of your impurities is the first step to selecting the right purification method.
Figure 1: Reaction pathways showing the genesis of common impurities. Note that Dimer formation is competing with the main reaction when Hydrazine is limiting.
Part 3: Validated Purification Protocols
Protocol A: Recrystallization (The Gold Standard)
Best for: Removing trace colored impurities and small amounts of acid/ester.
Solvent System: Absolute Ethanol (Primary) or Ethanol/DMF (9:1) for stubborn cases.
-
Dissolution: Place 1.0 g of crude solid in a flask. Add Absolute Ethanol (15 mL).
-
Heating: Heat to reflux (
).-
Observation: If the solution is not clear, add ethanol in 2 mL increments.
-
Note: If a small amount of solid remains undissolved after 30 mL, filter it off while hot (this is likely inorganic salts or polymerized byproducts).
-
-
Cooling: Remove from heat. Allow to cool to room temperature slowly (over 1 hour). Then, place in an ice bath (
) for 2 hours. -
Collection: Filter the white needles/crystalline powder.
-
Wash: Wash the cake with cold ethanol (
). -
Drying: Vacuum dry at
. High heat can degrade the hydrazide.[1]
Protocol B: Chemical Scavenging (For High Ester Content)
Best for: Crude mixtures where the reaction did not go to completion.
-
Suspension: Suspend the crude solid in Diethyl Ether or Dichloromethane (10 mL per gram).
-
Sonication: Sonicate for 10 minutes. The hydrazide (product) will remain as a solid; the unreacted ester will dissolve.
-
Filtration: Filter the suspension.
-
Analysis: Check the filtrate by TLC. It should contain the ester spot (high
). The filter cake is your purified product.
Part 4: Quantitative Data & Solubility Profile
Use this table to design your own solvent systems if the standard protocols fail.
| Solvent | Solubility (Hot) | Solubility (Cold) | Application |
| Ethanol (Abs) | High | Low | Primary Recrystallization Solvent |
| Methanol | Very High | Moderate | Good for washing, bad for crystallization (yield loss). |
| Water | Insoluble | Insoluble | Removing hydrazine and inorganic salts. |
| Ethyl Acetate | Moderate | Low | Alternative recrystallization (risk of oiling out). |
| Hexane | Insoluble | Insoluble | Removing unreacted ester (Trituration). |
| DMF/DMSO | Very High | High | Avoid (hard to remove). Use only as co-solvent (<10%). |
Part 5: Decision Matrix (Workflow)
Follow this logic flow to determine the correct immediate action for your sample.
Figure 2: Step-by-step decision tree for selecting the appropriate purification technique.
Part 6: Safety Warning (Hydrazine)
CRITICAL: Hydrazine hydrate is a known genotoxic impurity (GTI) and potential carcinogen (ICH M7 guidelines).
-
Detection: Standard HPLC-UV may not detect trace hydrazine due to lack of chromophore. Use derivatization (e.g., with benzaldehyde) if strict quantification is required.
-
Neutralization: All mother liquors from the reaction and the first wash must be treated with bleach (Sodium Hypochlorite) or acetone (to form the less toxic hydrazone) before disposal.
References
-
BenchChem. Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives. BenchChem Technical Library. Link
-
Özkırımlı, S., et al. (2019). "Synthesis and biological evaluation of indole-2-carbohydrazides...". Computational Biology and Chemistry, 80, 107038. Link
- Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301.
-
ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (Regarding Hydrazine control). Link
Sources
catalyst selection for hydrazide-aldehyde condensation of indole derivatives
Technical Support Center: Catalyst Selection for Hydrazide-Aldehyde Condensation of Indole Derivatives
Topic: Optimization and Troubleshooting of Indole-Based Hydrazone Formation Ticket ID: IND-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The condensation of an indole derivative (either as the aldehyde or the hydrazide) to form a hydrazone linkage (
This guide provides a logic-driven approach to catalyst selection, troubleshooting, and protocol optimization.
Module 1: Catalyst Selection Logic
The choice of catalyst depends entirely on which component contains the indole ring and the electronic nature of the coupling partner.
The "Goldilocks" Zone: pKa Balancing
The most common failure mode is using an acid that is too strong.
-
Mechanism: The reaction requires acid to activate the carbonyl carbon (making it more electrophilic).
-
The Trap: However, the hydrazide nitrogen (
) is the nucleophile. If the acid is too strong (low pKa), it protonates the hydrazide to form a non-nucleophilic ammonium species ( ), halting the reaction.
Table 1: Catalyst Performance Matrix
| Catalyst Class | Examples | pKa (approx) | Best For... | Risk Factor |
| Weak Organic Acid | Acetic Acid (AcOH) | 4.76 | Standard Indole-Aldehyde couplings. Excellent balance of activation vs. nucleophile preservation. | Slow reaction for highly deactivated aldehydes. |
| Strong Mineral Acid | HCl, | -7 to -3 | Highly hindered ketones; non-basic hydrazides. | High Risk: Protonates hydrazide; can cause indole polymerization or hydrolysis. |
| Nucleophilic Catalyst | Aniline, Anthranilic Acid | ~4-5 | "Stuck" reactions. Forms a reactive imine intermediate (transimination). | Purification required to remove the catalyst. |
| Lewis Acid | N/A | Sensitive substrates; solvent-free conditions. | Cost; moisture sensitivity. | |
| Solid Acid | Amberlyst-15, Silica-H2SO4 | N/A | Green chemistry; easy workup (filtration). | Mass transfer limitations in viscous solvents. |
Module 2: The Indole Electronic Challenge
Users often ask why Indole-3-carboxaldehyde reacts much slower than benzaldehyde.
The Reason: The indole nitrogen lone pair participates in resonance, pushing electron density into the C3 position and subsequently to the carbonyl oxygen. This reduces the partial positive charge on the carbonyl carbon, making it a poor electrophile.
Visualizing the Deactivation:
Caption: The resonance effect (yellow) deactivates the carbonyl. Acid catalysis (green) is required to counteract this electron donation.
Module 3: Troubleshooting & FAQs
Q1: My reaction yields a "gummy" oil instead of a precipitate. How do I fix this?
Diagnosis: This usually indicates a mixture of product, unreacted aldehyde, and oligomers, or the solvent is trapping the product. Solution:
-
Switch Solvent: If using pure Ethanol (EtOH), switch to EtOH:Water (9:1) . The water increases the polarity, forcing the hydrophobic hydrazone to precipitate out as it forms (Le Chatelier’s principle).
-
Trituration: Decant the solvent and sonicate the gum with cold diethyl ether or hexane. This removes impurities and often induces crystallization.
Q2: I am using Indole-3-carboxaldehyde and the reaction is stuck at 50% conversion after 24 hours.
Diagnosis: Equilibrium limitation. Water produced in the reaction is hydrolyzing the product back to starting materials. Protocol Adjustment:
-
Chemical Drying: Add anhydrous Molecular Sieves (4Å) or Magnesium Sulfate (
) directly to the reaction flask to scavenge water. -
Dean-Stark: If the solvent allows (e.g., Toluene/Benzene), use a Dean-Stark trap to physically remove water. Note: Toluene is less polar, so the hydrazide solubility might decrease.
Q3: Can I use microwave irradiation?
Answer: Yes, and it is highly recommended for indole derivatives. Protocol:
-
Solvent: Ethanol (2-3 mL).
-
Catalyst: 1-2 drops of Glacial Acetic Acid.
-
Conditions: 80-100°C for 5-15 minutes.
-
Advantage: The rapid heating often overcomes the activation energy barrier of the deactivated indole carbonyl without causing thermal degradation.
Module 4: Standard Operating Procedure (SOP)
Protocol: Acetic Acid Catalyzed Condensation Applicable for: Indole-3-carboxaldehyde + Aryl Hydrazide
-
Stoichiometry: Dissolve Indole-3-carboxaldehyde (1.0 eq) and the Hydrazide (1.0 - 1.1 eq) in absolute Ethanol (
). -
Catalyst Addition: Add Glacial Acetic Acid (cat. 5-10 mol%) .
-
Tip: If the solution does not turn clear upon heating, add a minimum amount of hot DMF dropwise until dissolved.
-
-
Reflux: Heat to reflux (
) with stirring.-
Monitoring: Check TLC every hour. Product usually appears as a fluorescent spot under UV (254/365 nm) distinct from the indole starting material.
-
-
Workup:
-
Scenario A (Precipitate forms): Cool to RT, then
. Filter the solid. Wash with cold EtOH ( ), then cold Ether. -
Scenario B (No precipitate): Concentrate solvent to 1/3 volume. Pour into crushed ice (
). Stir vigorously for 20 mins. Filter the resulting solid.
-
Module 5: Advanced Troubleshooting Flowchart
Caption: Step-by-step logic to diagnose yield issues based on TLC evidence.
References
-
Mechanistic Insight & Catalyst pKa: Kool, E. T., et al. (2013). "Importance of ortho Proton Donors in Catalysis of Hydrazone Formation." Journal of Organic Chemistry, 78(11), 5768–5774. Context: Establishes the importance of pKa matching and nucleophilic catalysis (anthranilic acid) for difficult hydrazone formations.
-
Indole-Specific Protocols: Munir, M. U., et al. (2025).[1] "Synthesis, Characterization and Biological Evaluation of Indole-3-Acetic Acid-Based Hydrazone Derivatives." ResearchGate.[2] Context: Validates the Ethanol/Reflux method for indole-hydrazide condensation.
- Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Indoles." Topics in Heterocyclic Chemistry.
- Green Chemistry Approaches: Bhat, A. R., et al. (2013). "Green synthesis of indole derivatives." International Journal of Pharmaceutical Sciences. Context: Supports the use of microwave irradiation and solvent-free grinding for hydrazone formation to improve yields in electron-rich systems.
Sources
Validation & Comparative
Probing the Binding Landscape: A Comparative Guide to Molecular Docking of 5-Bromo-1-methyl-1H-indole-2-carbohydrazide with Key Protein Targets
In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. The functionalization of this bicyclic aromatic heterocycle provides a rich playground for medicinal chemists to modulate pharmacological activity. This guide delves into the in-silico evaluation of a specific derivative, 5-bromo-1-methyl-1H-indole-2-carbohydrazide, through molecular docking studies. While direct experimental data for this precise molecule is emerging, a robust comparative analysis can be constructed by examining closely related analogs, particularly 5-bromo-1H-indole-2-carbohydrazide derivatives and other indole-2-carbohydrazides. This approach allows us to forecast its binding behavior and therapeutic potential against two prominent cancer-related protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tubulin.
The Rationale Behind Target Selection
The choice of VEGFR-2 and Tubulin as primary targets is informed by extensive research into the anticancer properties of indole-based compounds.[1][2][3][4][5] Dysregulation of VEGFR-2, a key receptor tyrosine kinase, is a hallmark of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[2][3][5] Consequently, inhibitors of VEGFR-2 are a significant class of anti-angiogenic cancer therapeutics.
Tubulin, the monomeric protein that polymerizes to form microtubules, is another validated target in oncology.[1] Microtubules are essential components of the cytoskeleton and the mitotic spindle. Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[1] Several indole derivatives have been identified as potent tubulin polymerization inhibitors, often by interacting with the colchicine binding site.[1][4]
Comparative Docking Analysis: VEGFR-2 Tyrosine Kinase
Molecular docking studies of 5-bromo-1H-indole-2-carbohydrazide hydrazone derivatives have revealed their potential as inhibitors of the VEGFR-2 tyrosine kinase domain.[3][6][7] These studies provide a strong foundation for predicting the binding mode of this compound.
Predicted Binding Interactions with VEGFR-2
Based on the docking of analogous compounds, this compound is anticipated to form key interactions within the ATP-binding pocket of the VEGFR-2 kinase domain. The indole scaffold itself is likely to engage in hydrophobic and pi-pi stacking interactions with residues such as Val848, Ala866, Leu1035, and Phe1047.[3] The hydrazide linker is poised to form crucial hydrogen bonds, particularly with the backbone of Asp1046, which acts as a key hydrogen bond acceptor.[3] The 5-bromo substitution can further enhance binding affinity through halogen bonding or by occupying a hydrophobic pocket. The N-methylation at the indole nitrogen may influence the overall conformation and hydrophobic interactions within the binding site.
A new series of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and evaluated as potential inhibitors of VEGFR-2 tyrosine kinase.[3] Molecular docking studies revealed that these compounds, particularly derivatives with 4-hydroxy, 4-chloro, or 4-(dimethylamino)benzylidene substitutions, exhibited favorable binding energies.[3] For instance, the 5-bromo-1H-indole-2-carbohydrazide moiety was observed to form a hydrogen bond with Asp1046 and multiple pi-alkyl interactions with residues like Leu889, Ile888, and Leu1019.[3]
Quantitative Docking Data for VEGFR-2 Inhibitors
| Compound Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | -8.76 | Asp1046, Leu889, Ile888, Leu1019, Val848, Leu1035, Ala866 | [3] |
| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | -7.78 | Asp1046, Val848, Phe1047, Ala866, Leu840, Leu1035, Val916, Cys1045, Leu889 | [3] |
| Sorafenib (Standard Inhibitor) | Not explicitly stated in snippets | Cys919, Asp1046 | [3][7] |
Comparative Docking Analysis: Tubulin
The colchicine binding site of tubulin is a well-established target for indole-based anticancer agents.[1][4] Molecular docking simulations suggest that indole-2-carbohydrazide derivatives can effectively occupy this site, leading to microtubule destabilization.[1]
Predicted Binding Interactions with the Colchicine Site of Tubulin
For this compound, the indole ring is expected to form hydrophobic interactions within the colchicine binding pocket, similar to the behavior of colchicine itself. The carbohydrazide moiety can participate in hydrogen bonding with nearby amino acid residues, further stabilizing the complex. The presence of the N-methyl group may enhance hydrophobic interactions within the pocket. Studies on similar indole-2-carbohydrazides have shown interactions with the colchicine binding site, leading to inhibition of tubulin polymerization and subsequent G2/M cell cycle arrest and apoptosis.[1][4]
Experimental Protocols: A Validated Molecular Docking Workflow
To ensure the scientific integrity of these predictive studies, a rigorous and validated molecular docking protocol is essential. The following outlines a standard workflow employed in the cited literature.
Step-by-Step Molecular Docking Protocol
-
Protein Preparation:
-
Obtain the crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD; Tubulin, PDB ID: 1SA0) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein atoms.
-
Define the binding site (grid box) around the co-crystallized ligand or based on known active site residues.
-
-
Ligand Preparation:
-
Draw the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define rotatable bonds.
-
-
Molecular Docking Simulation:
-
Utilize a validated docking program such as AutoDock Vina or Schrödinger's Glide.
-
Perform the docking calculations, allowing for flexible ligand conformations within the rigid protein active site.
-
Generate a set of docked poses for the ligand.
-
-
Analysis of Docking Results:
-
Rank the docked poses based on their binding affinity (docking score).
-
Visualize the top-ranked pose to analyze the binding mode and intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein's active site residues.
-
Compare the binding mode with that of known inhibitors to validate the docking protocol.
-
Visualizing the Workflow and Interactions
To further clarify the processes and relationships discussed, the following diagrams are provided in DOT language.
Caption: A generalized workflow for molecular docking studies.
Caption: Predicted key interactions with VEGFR-2.
Conclusion and Future Directions
The comparative molecular docking analysis presented in this guide strongly suggests that this compound is a promising candidate for targeting both VEGFR-2 and the colchicine binding site of tubulin. The predicted binding modes align well with those of established inhibitors for these targets. The N-methylation and 5-bromo substitution on the indole scaffold are likely to contribute favorably to the binding affinity.
To validate these in-silico findings, further experimental studies are warranted. Synthesis of this compound followed by in-vitro enzymatic assays against VEGFR-2 and tubulin polymerization assays would provide crucial quantitative data on its inhibitory activity. Subsequently, cell-based assays to evaluate its antiproliferative and anti-angiogenic effects would be the next logical step in assessing its therapeutic potential. This integrated approach of computational prediction and experimental validation is fundamental to modern, efficient drug discovery pipelines.
References
-
Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Computational Biology and Chemistry.[Link]
-
Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry.[Link]
-
Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ChemMedChem.[Link]
-
Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives: In Vitro Anticancer and VEGFR‐2 Inhibitory Effects. Chemistry & Biodiversity.[Link]
-
Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. ResearchGate.[Link]
-
Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives: In Vitro Anticancer and VEGFR‐2 Inhibitory Effects. Scite.ai.[Link]
-
Synthesis and Biological Evaluation of Indole‐2‐carbohydrazide Derivatives as Anticancer Agents with Anti‐angiogenic and Antiproliferative Activities. Semantic Scholar.[Link]
-
Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives: In Vitro Anticancer and VEGFR‐2 Inhibitory Effects. ResearchGate.[Link]
-
Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. PMC.[Link]
-
Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents With Anti-angiogenic and Antiproliferative Activities. PubMed.[Link]
Sources
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
5-bromo-1-methyl-1H-indole-2-carbohydrazide proper disposal procedures
This guide outlines the authoritative disposal and handling protocols for 5-bromo-1-methyl-1H-indole-2-carbohydrazide (CAS: 20948-71-4).
As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based operational system. The presence of a bromine substituent (halogenated) and a carbohydrazide moiety (reducing agent/potential toxicity) dictates specific segregation rules that differ from standard organic waste.
Part 1: Chemical Hazard Profile & Risk Assessment
Before disposal, you must understand why specific streams are selected. This molecule contains two functional groups that drive its disposal logic:
| Functional Group | Hazard Characteristic | Disposal Implication |
| Aryl Bromide (C-Br) | Halogenated Organic | Mandatory Segregation. Burning halogenated compounds creates acid gases (HBr). These must go to incinerators with specific scrubbers. Never mix with non-halogenated solvents (e.g., Acetone, Methanol) if the concentration is >1-2%. |
| Carbohydrazide (-CONHNH₂) | Reducing Agent / Toxic | Reactivity Risk. Hydrazides can react violently with strong oxidizers (e.g., peroxides, nitric acid). They are also potential skin sensitizers and suspect carcinogens.[1] |
| Indole Core | Organic Toxicant | Persistence. Indoles are stable aromatic systems requiring high-temperature incineration for complete destruction. |
Part 2: Pre-Disposal Stabilization & Handling
Crucial Rule: Never dispose of this compound directly into the trash or down the drain. It is an environmental toxicant and must be treated as RCRA Hazardous Waste .
Solid Waste (Pure Compound)
-
Container: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from hydrolysis products over time.
-
Labeling: The label must explicitly state:
-
Full Chemical Name: this compound[2]
-
Hazards:TOXIC , IRRITANT , HALOGENATED .
-
-
Segregation: Store away from oxidizing agents (nitrates, perchlorates) to prevent accidental ignition or exothermic decomposition.
Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility:
-
If dissolved in DCM or Chloroform : Dispose in Halogenated Waste .
-
If dissolved in DMSO, Methanol, or Ethyl Acetate :
-
Best Practice: Classify as Halogenated Waste regardless of the solvent.
-
Reasoning: Even though the solvent is non-halogenated, the solute contains bromine. Mixing this into a "Non-Halogenated" drum can cause regulatory violations and equipment damage at the incineration plant.
-
-
Part 3: Disposal Workflows (Visualized)
Workflow A: Waste Stream Decision Matrix
This logic gate ensures the compound reaches the correct destruction facility (High-Temperature Incineration).
Figure 1: Decision matrix for selecting the correct waste stream. Note that even non-halogenated solutions should be routed to halogenated waste due to the bromine content of the solute.
Part 4: Emergency Spill Response Protocol
In the event of a benchtop spill, do not simply wipe with paper towels and throw them in the trash. The hydrazide functionality requires careful cleanup to prevent contact dermatitis or dust inhalation.
Spill Cleanup Procedure
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
PPE: Wear double nitrile gloves, safety goggles, and an N95 (or P100) respirator if powder is airborne.
-
Containment (Solid):
-
Do not dry sweep (creates dust).
-
Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Scoop the wet material into a hazardous waste jar.
-
-
Containment (Liquid):
-
Absorb with vermiculite or a commercial organic spill pad.
-
Do not use bleach immediately on the spill. While bleach oxidizes hydrazides, doing so uncontrolled on a concentrated spill can generate heat and toxic brominated byproducts.
-
-
Decontamination:
-
Once the bulk is removed, wipe the surface with a mild detergent and water.
-
Collect all wipes and PPE into the Solid Hazardous Waste bag.
-
Figure 2: Operational workflow for safe spill cleanup, prioritizing dust suppression and containment.
Part 5: Regulatory & Compliance Data
When filling out your institution's waste manifest, use the following data points to ensure compliance with EPA/RCRA standards.
| Parameter | Specification | Notes |
| Waste Class | Toxic, Irritant | Based on Indole/Hydrazide profile. |
| EPA Waste Code | Not P/U Listed | However, treat as D001 (Ignitable) or D003 (Reactive) if mixed with solvents/oxidizers. |
| Chemical Family | Halogenated Organics | Presence of Bromine (Br).[3][4] |
| Destruction Method | Incineration | Must be incinerated at >1000°C to prevent formation of brominated dioxins. |
Expert Insight: While this specific CAS is not explicitly listed on the EPA P-list or U-list, the "cradle-to-grave" liability remains with the generator. Treating it as a Halogenated Organic Waste is the industry standard for minimizing liability and ensuring complete destruction [1, 2].
References
-
National Institutes of Health (NIH) . Waste Disposal of Halogenated Organic Compounds. NIH Division of Environmental Protection. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-R-11-004. Available at: [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
